Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-
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Overview
Description
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-: is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxy group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine as the core structure.
Substitution Reaction: A tert-butoxy group is introduced at the 3-position of the pyrrolidine ring through a substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler pyrrolidine derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogenating agents for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Simplified pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine compounds.
Scientific Research Applications
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine, 3-(1,1-dimethylethoxy)-, (3R)-: A stereoisomer with similar structure but different spatial arrangement.
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3R)-: Another stereoisomer with a different configuration at the hydroxy group.
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-: The compound of interest.
Uniqueness
The uniqueness of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both the hydroxy and tert-butoxy groups provides a unique combination of properties that can be exploited in various applications.
Properties
CAS No. |
167971-77-9 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-7-4-5-9(10)6-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
XCCJPVWLITUZMU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCN(C1)O |
Canonical SMILES |
CC(C)(C)OC1CCN(C1)O |
Origin of Product |
United States |
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